N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide
Description
MMV007881 is a novel antimalarial compound from the aminopyridine class. It has shown high potency against the blood-stage of malaria, being active at doses of less than 100 mg. This compound is significant because it is effective against all known resistant strains of the malaria parasite, making it a promising candidate for malaria control, transmission blocking, and eradication .
Properties
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-3-5-13-21(14-6-4-2)26(23,24)17-11-9-16(10-12-17)20-19(22)18-8-7-15-25-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHWHOZXEPXGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV007881 involves multiple steps, including the formation of the aminopyridine core. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing aminopyridine derivatives typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of MMV007881 would likely involve large-scale synthesis using automated systems to ensure consistency and purity. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
MMV007881 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the aminopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aminopyridine ring.
Scientific Research Applications
MMV007881 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aminopyridine derivatives.
Biology: The compound is used in research to understand the life cycle of the malaria parasite and to develop new antimalarial drugs.
Medicine: MMV007881 is being investigated for its potential as a single-exposure cure for malaria, given its high potency and activity against resistant strains.
Industry: The compound’s synthesis and production methods are of interest for developing scalable processes for manufacturing antimalarial drugs.
Mechanism of Action
MMV007881 exerts its effects by targeting specific molecular pathways in the malaria parasite. It inhibits the parasite’s ability to replicate and survive within the host. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the parasite’s metabolic processes and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
MMV048: Another aminopyridine derivative with high potency against malaria.
Artemisinin: A well-known antimalarial compound with a different mechanism of action.
Chloroquine: An older antimalarial drug that has seen widespread resistance.
Uniqueness
MMV007881 is unique due to its high potency at low doses and its effectiveness against all known resistant strains of the malaria parasite. This makes it a valuable candidate for developing new antimalarial therapies and for use in malaria eradication programs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
